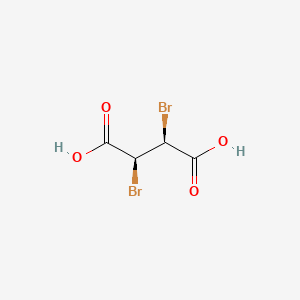
2,3-Dibromosuccinic acid, (2S,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:
Mixing: Fumaric acid is dissolved in a water solution containing hydrogen bromide.
Bromination: Bromine is added to the solution while maintaining a controlled temperature and pressure.
Crystallization: The reaction mixture is cooled to precipitate the product, which is then filtered and dried to obtain pure 2,3-Dibromosuccinic acid.
化学反应分析
Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form succinic acid.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Elimination: Heating the compound in the presence of a base like sodium hydroxide.
Major Products:
Substitution: Products like 2,3-dihydroxysuccinic acid.
Reduction: Succinic acid.
Elimination: Fumaric acid.
科学研究应用
2,3-Dibromosuccinic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of dicarboxylic acid derivatives.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
相似化合物的比较
- 2,3-Dibromosuccinic acid, (2R,3R)-
- 2,3-Dibromosuccinic acid, meso-
- 2,3-Dibromosuccinic acid, (±)-
Comparison:
- 2,3-Dibromosuccinic acid, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed during chemical reactions.
- 2,3-Dibromosuccinic acid, (2R,3R)- has a different spatial arrangement of atoms, leading to different reactivity and product formation.
- 2,3-Dibromosuccinic acid, meso- is a stereoisomer with a plane of symmetry, making it less reactive in certain types of reactions.
- 2,3-Dibromosuccinic acid, (±)- is a racemic mixture containing equal amounts of (2S,3S) and (2R,3R) isomers, resulting in different chemical properties compared to the pure (2S,3S) form .
属性
CAS 编号 |
916065-46-8 |
|---|---|
分子式 |
C4H4Br2O4 |
分子量 |
275.88 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI 键 |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
手性 SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
规范 SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















